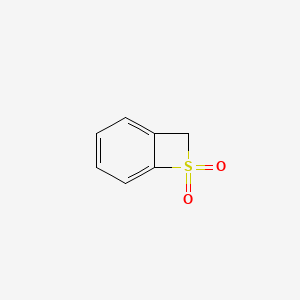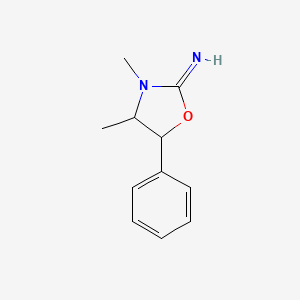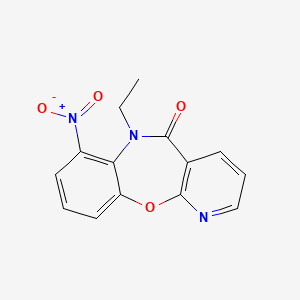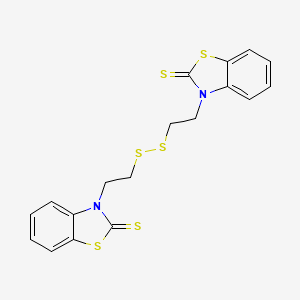
1,1'-Propane-1,3-diylbis(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 86417 is a compound known for its significant antifungal properties. It belongs to the class of organonitrogen compounds containing an aliphatic nitrogen
準備方法
The synthesis of NSC 86417 involves several steps, typically starting with the preparation of the aliphatic nitrogen precursor. The synthetic route often includes:
Formation of the aliphatic nitrogen precursor: This step involves the reaction of a suitable amine with an alkylating agent under controlled conditions.
Cyclization: The precursor undergoes cyclization to form the core structure of NSC 86417.
Industrial production methods for NSC 86417 are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
NSC 86417 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce NSC 86417, resulting in reduced forms of the compound.
Substitution: NSC 86417 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The
特性
CAS番号 |
10368-11-3 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC名 |
1-nitro-4-[3-(4-nitrophenyl)propyl]benzene |
InChI |
InChI=1S/C15H14N2O4/c18-16(19)14-8-4-12(5-9-14)2-1-3-13-6-10-15(11-7-13)17(20)21/h4-11H,1-3H2 |
InChIキー |
VAPDJRHKCKAAKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


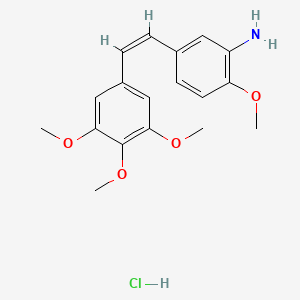
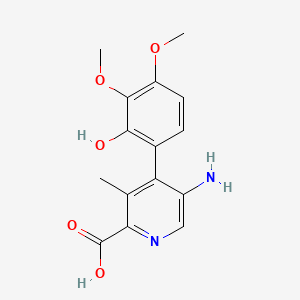
![Benzoic acid, 4-[1-[[[2-chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B12788162.png)
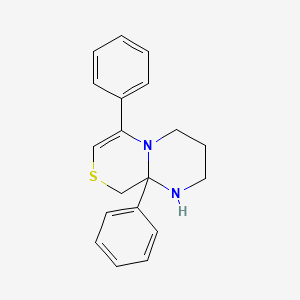
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)

